molecular formula C9H8F3N3O2S2 B1305189 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide CAS No. 630111-78-3

5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide

Cat. No. B1305189
M. Wt: 311.3 g/mol
InChI Key: YUINHXMHMCDGHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-aryl-thiophene derivatives bearing a sulfonamide moiety has been achieved through a Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between aryl boronic acids or esters and 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method has proven to be a convenient approach for generating a variety of thiophene sulfonamide derivatives with different substitution patterns, which significantly affect their biological activities .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide was elucidated using FT-IR and 1H NMR spectroscopy . Additionally, quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to predict the molecular structure and vibrational frequencies of related compounds .

Chemical Reactions Analysis

Sulfonamide derivatives have been shown to participate in various chemical reactions. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yielded a sulfonamide compound, which could further react with different reagents to form a variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidinethiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents like trifluoromethyl groups can affect properties such as dipole moment and hyperpolarizability . The electronic properties, such as frontier molecular orbitals, chemical hardness, and electrophilicity, have been calculated to understand the reactivity of these compounds .

Biological Activity

The synthesized thiophene sulfonamide derivatives have been evaluated for various biological activities. For instance, 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition activity, and most compounds exhibited positive hemolytic activity . Additionally, metal complexes of pyrazole-based sulfonamides have been synthesized and shown to inhibit human carbonic anhydrase isozymes I and II more effectively than the free ligand and standard control compounds . Furthermore, novel polyfluoro substituted pyrazoline type sulfonamides have been designed and demonstrated significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes .

Case Studies

The case studies in the provided papers focus on the synthesis and biological evaluation of sulfonamide derivatives. For example, the urease inhibition and hemolytic activities of various thiophene sulfonamide derivatives were investigated, revealing the influence of different substituents on the aromatic ring . Another study involved the synthesis of metal complexes of pyrazole-based sulfonamides and their in vitro inhibition of human carbonic anhydrase isozymes, which showed enhanced activity compared to the free ligand . These studies provide valuable insights into the structure-activity relationships of sulfonamide derivatives.

Scientific Research Applications

  • Pharmaceutical Research

    • The compound “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” has been identified . Although it’s not the exact compound you’re asking about, it shares a similar structure and could potentially have similar applications.
    • Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
  • Organic Synthesis

    • A practical synthetic method for functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been reported . This includes the synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole .
    • The methods involve the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization of the 5-position through lithiation and trapping with a series of electrophiles .
    • The results of this research provide a scalable synthesis and efficient distillation-based separation of these compounds .
  • Cancer Research

    • Pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment is a novel therapeutic strategy in the treatment of glioblastoma multiforme . The colony-stimulating factor-1 receptor (CSF-1R) has been identified as a druggable target .
    • The specific methods of application or experimental procedures were not detailed in the source .
  • Material Science

    • In the development of organic light-emitting diodes (OLEDs), trifluoromethyl-containing pyrazoles have found applications due to their luminescent properties.
    • The specific methods of application or experimental procedures were not detailed in the source.
  • Antimicrobial Research

    • In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents have been conducted .
    • The specific methods of application or experimental procedures were not detailed in the source .
  • Chemical Synthesis

    • The compound “5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-2-sulfonyl chloride” is available for purchase . While specific applications are not listed, such compounds are often used in chemical synthesis for the development of new materials or pharmaceuticals .
  • Antifungal Research

    • “3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid” has been used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
  • Agricultural Research

    • Pyroxasulfone, an isoxazoline compound, is considered to be a seedling shoot growth inhibitor. The primary target enzyme is very long chain fatty acid elongase. It inhibits several fatty acid elongation steps for shoot formation and cell proliferation in the plants .

Safety And Hazards

The safety data sheet for a similar compound “5-methyl-3-(trifluoromethyl)-1H-pyrazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O2S2/c1-15-5(4-7(14-15)9(10,11)12)6-2-3-8(18-6)19(13,16)17/h2-4H,1H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUINHXMHMCDGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333069
Record name 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide

CAS RN

630111-78-3
Record name 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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